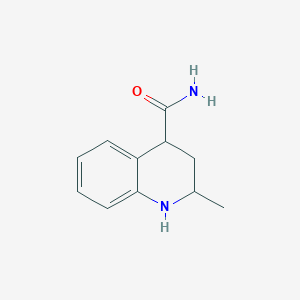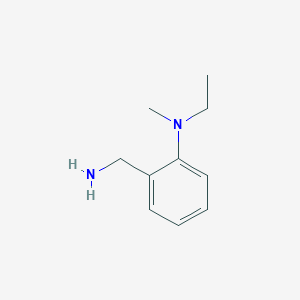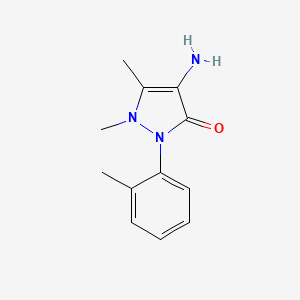
4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one” is also known as 4-Methylamino antipyrine . It is an active metabolite of Metamizole, a pyrazolone non-steroidal anti-inflammatory drug (NSAID) that inhibits COX . Metamizole is a nonopioid analgesic drug used for pain and fever . 4-Methylamino antipyrine has analgesic, antipyretic, and relatively weak antiinflammatory properties .
Molecular Structure Analysis
The molecular formula of 4-Methylamino antipyrine is C12H15N3O . It has a molecular weight of 217.267 .Chemical Reactions Analysis
Metamizole is a prodrug which, at room temperature and in an atmosphere with oxygen, is spontaneously, nonenzymatically converted to 4-Methylamino antipyrine . Subsequently, the N-methyl side chain of 4-Methylamino antipyrine is oxidized to yield 4-formylaminoantipyrine, which is further converted to 4-aminoantipyrine .Physical And Chemical Properties Analysis
4-Methylamino antipyrine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 324.5±45.0 °C at 760 mmHg and a melting point of 50-53ºC . Its flash point is 150.0±28.7 °C .Mecanismo De Acción
4-AD’s mechanism of action is not fully understood. It is believed to act as an agonist of G-protein-coupled receptors, which are involved in a variety of physiological processes, including the regulation of blood pressure, heart rate, and metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AD are not yet known. However, it is believed that it has the potential to affect a variety of physiological processes, including the regulation of blood pressure, heart rate, and metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-AD has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable in a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the lab. The main limitation of 4-AD is that its mechanism of action is not yet fully understood, so its effects on various biochemical and physiological processes remain unknown.
Direcciones Futuras
There are a number of potential future directions for 4-AD research. These include further study of its mechanism of action and its effects on various biochemical and physiological processes. Additionally, research could be conducted to explore the potential of 4-AD in drug development and materials science. Furthermore, research could be conducted to explore the potential of 4-AD as a ligand for binding to G-protein-coupled receptors. Finally, research could be conducted to explore the potential of 4-AD in the development of new materials for use in medical and industrial applications.
Métodos De Síntesis
4-AD is synthesized through a series of steps, beginning with the reaction of phenylmagnesium bromide with 3-methyl-2-pyrazolin-5-one. The resulting product is then reacted with methyl iodide, followed by a reaction with sodium hydroxide and then a reaction with hydrochloric acid. The final product is 4-AD.
Aplicaciones Científicas De Investigación
4-AD has many applications in scientific research. It is used in drug research as a ligand for binding to G-protein-coupled receptors, which are important in the signal transduction pathways that regulate the body’s response to hormones and other substances. 4-AD has also been used to study the structure of proteins and DNA, and to develop new materials for use in medical and industrial applications.
Propiedades
IUPAC Name |
4-amino-1,5-dimethyl-2-(2-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-6-4-5-7-10(8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQGJMIECTIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)



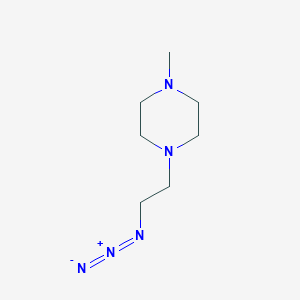

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
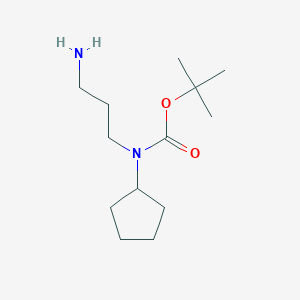

![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
